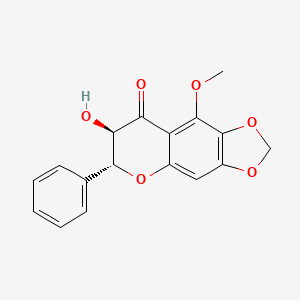
(2R,3R)-3-hydroxy-5-methoxy-6,7-methylenedioxyflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-hydroxy-5-methoxy-6,7- methylenedioxyflavanone is an extended flavonoid that consists of (2S)-flavanone substituted by a hydroxy group at position 3, a methoxy group at position 5 and a methylenedioxy group across positions 6 and 7. It has been isolated from Pisonia aculeata. It has a role as a plant metabolite. It is a member of dihydroflavonols, a monomethoxyflavanone, an extended flavonoid and a secondary alpha-hydroxy ketone.
Aplicaciones Científicas De Investigación
Cytotoxicity and Anticancer Potential
A study focusing on flavonoids and alkaloids from the rhizomes of Zephyranthes ajax Hort. identified a flavanol derivative closely related to (2R,3R)-3-hydroxy-5-methoxy-6,7-methylenedioxyflavanone. This research highlighted the compound's potential cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma, lung carcinoma, and gastric adenocarcinoma, suggesting its potential application in cancer research and therapy (Nguyen et al., 2020).
Antibacterial and Antioxidant Activities
Another study on Erythrina livingstoniana led to the discovery of flavanones structurally similar to (2R,3R)-3-hydroxy-5-methoxy-6,7-methylenedioxyflavanone. These compounds demonstrated notable antibacterial efficacies against various strains, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. Additionally, they showed free-radical scavenging potential, indicating their usefulness in developing antibacterial and antioxidant agents (Bedane et al., 2015).
Anti-inflammatory and Antiallergic Properties
Compounds derived from the leaves of Dracaena steudneri Engl. were studied for their anti-inflammatory potential. Flavones and flavanones, related to the compound , were evaluated for their effects on pro-inflammatory cytokine production. Some of these compounds significantly inhibited the production of key cytokines involved in inflammatory responses, suggesting their potential application in treating inflammation and allergic reactions (Nchiozem-Ngnitedem et al., 2020).
Propiedades
Nombre del producto |
(2R,3R)-3-hydroxy-5-methoxy-6,7-methylenedioxyflavanone |
|---|---|
Fórmula molecular |
C17H14O6 |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
(6R,7R)-7-hydroxy-9-methoxy-6-phenyl-6,7-dihydro-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C17H14O6/c1-20-17-12-10(7-11-16(17)22-8-21-11)23-15(14(19)13(12)18)9-5-3-2-4-6-9/h2-7,14-15,19H,8H2,1H3/t14-,15+/m0/s1 |
Clave InChI |
MJAIKSJQFBNFDU-LSDHHAIUSA-N |
SMILES isomérico |
COC1=C2C(=CC3=C1OCO3)O[C@@H]([C@H](C2=O)O)C4=CC=CC=C4 |
SMILES canónico |
COC1=C2C(=CC3=C1OCO3)OC(C(C2=O)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



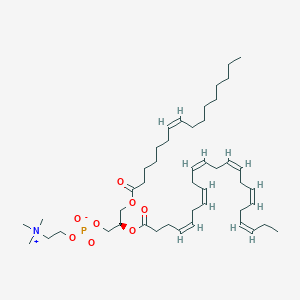
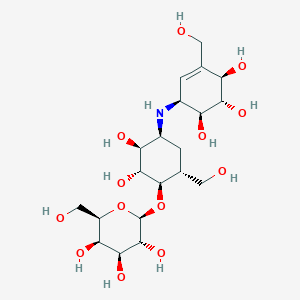
![bis[1-(hydroxy-kO)-5-{[2-(2-methoxyethoxy)ethoxy]methyl}-2-(sulfanyl-kS)pyridiniumato(2-)]zinc](/img/structure/B1261782.png)
![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)
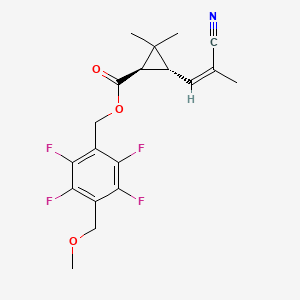
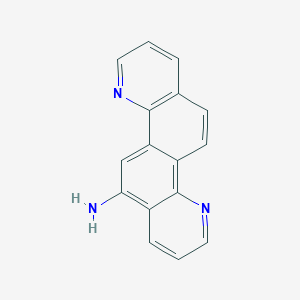
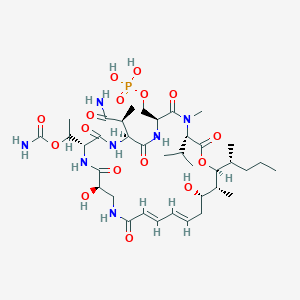
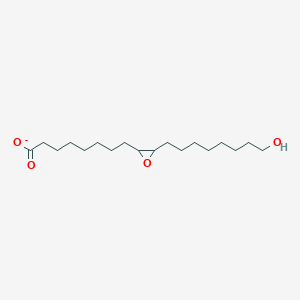
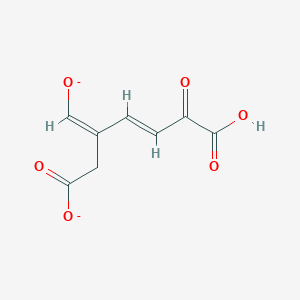
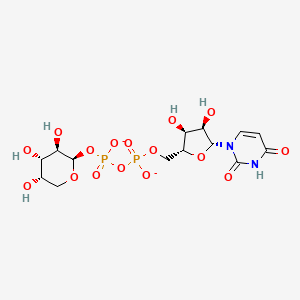
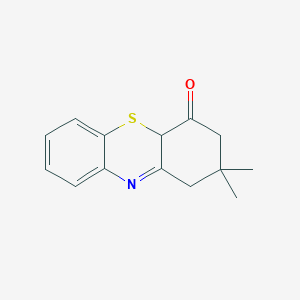
![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1261798.png)
![(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261799.png)
